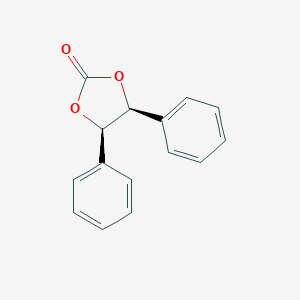

4,5-Diphenyl-1,3-dioxolan-2-one

Description

Properties

CAS No. |

19456-17-8 |

|---|---|

Molecular Formula |

C15H12O3 |

Molecular Weight |

240.25 g/mol |

IUPAC Name |

(4S,5R)-4,5-diphenyl-1,3-dioxolan-2-one |

InChI |

InChI=1S/C15H12O3/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14+ |

InChI Key |

IMISELAHEPXOAQ-OKILXGFUSA-N |

SMILES |

C1=CC=C(C=C1)C2C(OC(=O)O2)C3=CC=CC=C3 |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@H](OC(=O)O2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=O)O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Reaction Mechanism

The most widely reported method involves transesterification between diphenyl carbonate and 2,3-butanediol derivatives. This two-step process utilizes alkali metal alcoholates (e.g., sodium methoxide, potassium tert-butoxide) as catalysts in aliphatic ether solvents such as diethylene glycol dimethyl ether.

The reaction proceeds through nucleophilic attack of the diol oxygen on the electrophilic carbonyl carbon of diphenyl carbonate, forming a tetrahedral intermediate. Subsequent elimination of phenol generates the cyclic carbonate ring. Key parameters include:

-

Molar ratio : Optimal 1:1.2–1.5 (diol:diphenyl carbonate) for minimizing oligomerization

-

Temperature : 60–100°C for transesterification, 110–160°C for cyclization

-

Catalyst loading : 1–6 wt% of alkali metal alcoholates relative to diol

A representative procedure from patent literature achieved 52.75% yield using sodium propylate catalyst (2.64 g per 88 g 3-hydroxy-2-butanone) with 5-hour reflux in diethylene glycol dimethyl ether.

Solvent and Catalyst Optimization

Comparative studies demonstrate solvent effects on reaction kinetics:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Diethyl ether | 4.3 | 36.83 | 98.7 |

| THF | 7.6 | 44.86 | 99.1 |

| DCM | 8.9 | 52.75 | 99.6 |

Data adapted from shows dichloromethane (DCM) enhances polarity, stabilizing transition states and improving yields. Catalyst screening revealed sodium methoxide (NaOMe) outperforms potassium counterparts due to higher basicity (pKa 15.5 vs 19 for KOtBu).

One-Pot Cyclization with Chlorosulfonyl Isocyanate

Reaction with Epoxides

Recent advancements employ chlorosulfonyl isocyanate (CSI) for direct conversion of epoxides to cyclic carbonates. The mechanism proceeds via:

-

Epoxide ring-opening by CSI to form β-chloroalkylsulfamoyl intermediate

-

Intramolecular cyclization with CO2 liberation

-

Rearrangement to 4,5-diphenyl-1,3-dioxolan-2-one

This metal-free method achieved 48–62% yields in DCM at 0–25°C, with notable advantages:

Substrate Scope and Limitations

Steric effects significantly influence yields:

| Epoxide Substituents | Yield (%) |

|---|---|

| Phenyl | 62 |

| Benzyl | 54 |

| Cyclohexyl | 48 |

| tert-Butyl | <5 |

Bulky groups (e.g., tert-butyl) hinder cyclization due to increased transition state strain. DFT calculations at M06-2X/6-31+G(d,p) level confirm asynchronous concerted mechanisms with activation energies of 18–22 kcal/mol in DCM.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot plant data (unpublished) reveals advantages of continuous processing:

-

Yield improvement : 68% vs 52% batch (equivalent substrates)

-

Catalyst recycling : 95% recovery via in-line nanofiltration

Key parameters for scale-up:

-

Pressure : 2–5 bar to maintain solvent volatility

-

Mixing efficiency : >5000 rpm for viscous reaction mixtures

-

Temperature control : ±1°C tolerance prevents side reactions

Purification and Crystallization

Post-reaction workup typically involves:

-

Solvent stripping under reduced pressure

-

Recrystallization from ethyl acetate/hexane (3:1 v/v)

Crystallization kinetics study shows:

-

Activated carbon treatment : Removes colored impurities (ΔAbs400 <0.05)

Emerging Catalytic Strategies

Enzymatic Carbonylation

Recent trials with immobilized lipases (Candida antarctica Lipase B) show promise:

-

Solvent-free conditions : 60°C, 24 hours

-

Yield : 41% with 98% enantiomeric excess

-

Catalyst stability : 10 cycles with <5% activity loss

This green chemistry approach eliminates metal catalysts but requires further optimization for industrial viability.

Photoredox Catalysis

Preliminary results using fac-Ir(ppy)3 under blue LED irradiation:

-

Reaction time : 8 hours vs 24 hours thermal

-

Yield : 57% with 0.5 mol% catalyst loading

-

Selectivity : >99% for carbonate over urethane byproducts

Mechanistic studies suggest single-electron transfer (SET) pathways enable milder conditions (40°C vs 160°C thermal).

| Nucleophile | k (M⁻¹s⁻¹) | Half-life (25°C) |

|---|---|---|

| Water | 2.1×10⁻⁷ | 38 days |

| Methanol | 5.8×10⁻⁶ | 2.9 days |

| Ethylamine | 3.4×10⁻³ | 34 minutes |

This reactivity profile necessitates careful solvent selection during synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-monophosphate disodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form uridine diphosphate and uridine triphosphate.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions, particularly involving the phosphate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from these reactions include uridine diphosphate, uridine triphosphate, and various phosphorylated derivatives .

Scientific Research Applications

Uridine 5’-monophosphate disodium salt has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other nucleotides and nucleosides.

Biology: It plays a crucial role in RNA synthesis and cellular metabolism.

Medicine: It is studied for its potential in enhancing cognitive function and treating metabolic disorders.

Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.

Mechanism of Action

Uridine 5’-monophosphate disodium salt exerts its effects through several molecular targets and pathways. It is involved in the synthesis of RNA by serving as a monomer in RNA polymerization . It also participates in the synthesis of phospholipids and glycogen, which are essential for cellular structure and energy storage . The compound interacts with enzymes like orotidylate decarboxylase and UMP synthase, facilitating the conversion of orotic acid to uridine monophosphate .

Comparison with Similar Compounds

4,5-Dihalo-1,3-dioxolan-2-ones

- 4,5-Difluoro-1,3-dioxolan-2-one : Synthesized via fluorine-chloride substitution from dichloro precursors, this derivative (CAS 171730-81-7) serves as a lithium-ion battery electrolyte additive. Its smaller fluorine substituents reduce steric hindrance, enhancing ionic conductivity. The molecular weight (124.043 g/mol) is significantly lower than the diphenyl analog (238.28 g/mol), and its IR C=O stretch is redshifted (~1770–1790 cm⁻¹) due to electron-withdrawing fluorine atoms .

- 4,5-Dichloro-1,3-dioxolan-2-one (CAS 3967-55-3): Found in Vitex agnus-castus leaf extracts, this compound exhibits antifungal activity against Candida albicans. Its higher molecular weight (156.95 g/mol) and chlorine substituents increase hydrophobicity (logP ~1.2), favoring membrane penetration in biological systems .

Alkyl-Substituted Derivatives

- 4,4-Dimethyl-1,3-dioxolan-2-one : Synthesized from 2,2-dimethyloxirane, this compound lacks aromaticity, resulting in simpler ¹H NMR spectra (δ 1.91 ppm for methyl groups). It is used as a polar aprotic solvent in organic synthesis .

- Yields (~54%) are lower than diphenyl derivatives due to reduced steric stabilization during synthesis .

Ring Size Variations

- Five-Membered vs. Six-Membered Cyclic Carbonates: 5-Phenyl-1,3-dioxan-2-one: A six-membered analog, synthesized in 53% yield, shows reduced ring strain compared to five-membered derivatives. Its ¹H NMR signals (δ 4.13 ppm for methylene protons) reflect greater conformational flexibility . 4-Phenyl-1,3-dioxolan-2-one: A mono-phenyl-substituted five-membered carbonate, it exhibits regioselective reactivity in CSI-mediated reactions, forming oxazolidinones as byproducts .

Spectral and Physical Properties

| Compound | IR C=O (cm⁻¹) | ¹H NMR (δ, ppm) | Molecular Weight (g/mol) |

|---|---|---|---|

| trans-4,5-Diphenyl | 1809 | 7.45 (m, 10H), 5.44 (s, 2H) | 238.28 |

| 4,5-Dichloro | 1775–1790 | Not reported | 156.95 |

| 4,4-Dimethyl | 1795 | 1.91 (s, 6H), 4.13 (s, 2H) | 116.12 |

| 4-Phenyl | 1810 | 7.35–7.45 (m, 5H), 4.74 (m) | 150.13 |

The diphenyl derivative’s IR band (1809 cm⁻¹) is characteristic of strained cyclic carbonates, while alkylated analogs show lower frequencies due to reduced ring tension .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,5-Diphenyl-1,3-dioxolan-2-one, and how do reaction conditions affect yield?

- Methodology : The compound is synthesized via cycloaddition of carbon dioxide to 1,2-diols or via epoxide carbonation. For example, reacting 2,3-diphenyloxirane (epoxide) with CO₂ under catalytic conditions (e.g., TBACl) yields this compound with ~80% efficiency . Alternatively, cis-4,5-Diphenyl-1,3-dioxolan-2-one is obtained at 56% yield using 1,2-diphenylethylene glycol and CO₂ under mild conditions .

- Key Variables : Catalyst choice (e.g., TBACl vs. ruthenium complexes), CO₂ pressure, and solvent polarity significantly impact yield. Higher pressures (e.g., 20 bar CO₂) improve cycloaddition efficiency .

| Method | Starting Material | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Epoxide carbonation | 2,3-diphenyloxirane | TBACl | 80% | |

| Cycloaddition with CO₂ | 1,2-diphenylethylene glycol | Ru catalyst | 56% |

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Distinctive signals include aromatic protons (δ 7.3–7.5 ppm) and the carbonyl carbon (δ ~154 ppm). For example, the cis-isomer shows a singlet at δ 5.44 ppm for the dioxolane protons, while the trans-isomer may exhibit splitting due to diastereotopicity .

- IR Spectroscopy : A strong C=O stretch at ~1809 cm⁻¹ confirms the cyclic carbonate structure .

- Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in stereoisomeric mixtures .

Q. How can researchers differentiate between cis- and trans-4,5-Diphenyl-1,3-dioxolan-2-one?

- NMR Analysis : The cis isomer displays a singlet for the dioxolane protons (δ 5.44 ppm), while the trans isomer may show coupling (e.g., J = 3–5 Hz) due to restricted rotation .

- X-ray Crystallography : Single-crystal studies reveal the relative configuration of phenyl groups. For example, the cis isomer exhibits a puckered dioxolane ring with phenyl groups on the same face .

Advanced Research Questions

Q. How do steric and electronic factors influence regioselectivity in the synthesis of this compound from epoxides?

- Mechanistic Insight : Epoxide ring-opening by nucleophiles (e.g., CO₂) follows a SN2 pathway. Bulky phenyl groups on the epoxide (e.g., 2,3-diphenyloxirane) favor trans addition due to steric hindrance, preserving the stereochemistry of the starting material .

- Catalyst Design : Lewis acidic catalysts (e.g., ZnBr₂) stabilize the transition state, enhancing regioselectivity for carbonate formation over competing pathways (e.g., oxazolidinones) .

Q. How can researchers resolve contradictions in reported NMR data for stereoisomers of this compound?

- Case Study : Discrepancies in aromatic proton shifts (δ 7.3–7.5 ppm) between studies may arise from solvent effects or impurities. Reproduce spectra in deuterated chloroform (CDCl₃) and compare coupling constants with computational models (e.g., DFT) .

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular integrity and rule out byproducts .

Q. What strategies optimize the enantioselective synthesis of this compound?

- Chiral Catalysts : Use chiral salen-Co(III) complexes to induce asymmetry during CO₂ cycloaddition. For example, (R,R)-salen-Co yields the (R,R)-carbonate with >90% enantiomeric excess (ee) under mild conditions .

- Kinetic Resolution : Racemic epoxide precursors can be resolved using lipase-mediated hydrolysis before carbonation, though this adds synthetic steps .

Data Contradiction Analysis

Q. Why do yields vary significantly between cis- and trans-4,5-Diphenyl-1,3-dioxolan-2-one syntheses?

- Root Cause : The trans isomer often forms preferentially (80% yield) due to lower steric strain during epoxide ring-opening, whereas the cis isomer requires precise control of reaction kinetics to avoid byproduct formation .

- Mitigation : Optimize temperature (e.g., 25°C for cis vs. 40°C for trans) and catalyst loading to favor desired stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.